N-[(2-iodophenyl)methyl]cyclopentanamine
Description
N-[(2-Iodophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 2-iodobenzyl substituent. The iodine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties, distinguishing it from halogenated (e.g., fluoro, chloro) or nitro-substituted analogs.
Properties
IUPAC Name |
N-[(2-iodophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALCBTIZPHAZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-iodophenyl)methyl]cyclopentanamine typically involves the reaction of 2-iodobenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-iodophenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming the corresponding deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Deiodinated cyclopentanamine derivatives.
Substitution: Various substituted phenylcyclopentanamine derivatives.
Scientific Research Applications
N-[(2-iodophenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of N-[(2-iodophenyl)methyl]cyclopentanamine and its analogs:
*Note: Values for the 2-iodo derivative are estimated based on halogen substitution trends.
Key Observations :
- Halogen Effects : The iodine atom in the 2-position increases molecular weight and lipophilicity (higher LogD) compared to fluoro or chloro analogs. This enhances membrane permeability but may reduce aqueous solubility .
- Steric Impact : The bulky iodine atom at the 2-position may sterically hinder interactions with biological targets compared to smaller halogens (e.g., fluoro in ).
Pharmacological and Functional Comparisons
Polymer Catalysis
- Methyl Methacrylate Polymerization : Zn(II) and Cd(II) complexes of N-(pyridin-2-ylmethylene)cyclopentanamine ligands exhibited moderate catalytic activity . The 2-iodo analog’s larger halogen may sterically hinder metal coordination, reducing catalytic efficiency.
Biological Activity
N-[(2-iodophenyl)methyl]cyclopentanamine is an organic compound that has gained attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound, characterized by a cyclopentanamine moiety linked to a 2-iodophenyl group, presents intriguing possibilities for research and application. The presence of the iodine atom is particularly noteworthy as it enhances the compound's reactivity and may influence its biological properties.
Comparison with Similar Compounds
The biological activity of this compound can be compared to similar compounds, highlighting the influence of different substituents on biological properties. Below is a comparison table:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[(3-Iodophenyl)methyl]cyclopentanamine | Iodine at position 3 | Potentially higher reactivity due to iodine's position |
| N-[(4-Iodophenyl)methyl]cyclopentanamine | Iodine at position 4 | Different binding properties compared to position 3 |
| N-[(3-Bromophenyl)methyl]cyclopentanamine | Bromine instead of iodine | Lower reactivity due to bromine's smaller size |
| N-(Phenylmethyl)cyclopentanamine | Non-halogenated phenyl group | Lacks halogen substituents affecting reactivity |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Initial studies suggest that this compound may possess both antibacterial and antifungal properties, potentially making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets, including enzymes and receptors. The iodine atom may enhance the compound's ability to form halogen bonds, influencing its binding affinity and specificity for target molecules.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Antifungal Activity : A study investigating cyclic diamines found that compounds with similar structures demonstrated considerable antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting that this compound may also exhibit such properties .
- Antibacterial Activity : Research on cyclic amines has indicated moderate antibacterial activity against various strains, highlighting the potential of similar compounds in developing new antibiotics .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its applications in drug development. The compound has been shown to interact with specific receptors, leading to physiological effects that warrant further investigation.
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